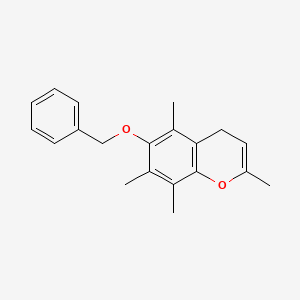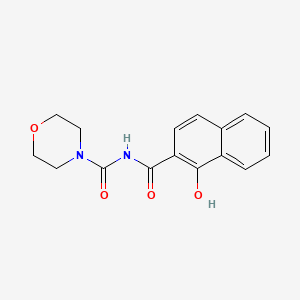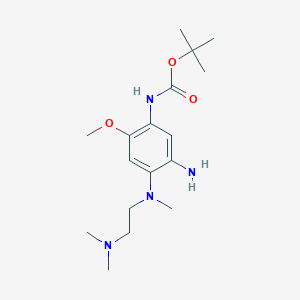![molecular formula C14H17NO2S2 B11833602 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dithiaspiro[45]decan-6-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms and an isonicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid typically involves the formation of the spirocyclic structure followed by the introduction of the isonicotinic acid group. One common method includes the reaction of a suitable dithiol with a cyclohexanone derivative to form the spirocyclic intermediate. This intermediate is then reacted with isonicotinic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isonicotinic acid moiety or the spirocyclic structure.
Substitution: The isonicotinic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isonicotinic acid moiety.
Substitution: Various substituted derivatives of the isonicotinic acid group.
Applications De Recherche Scientifique
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid involves its interaction with specific molecular targets. The sulfur atoms in the spirocyclic structure can form bonds with metal ions or other electrophilic centers, while the isonicotinic acid moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)isonicotinic acid: Similar structure but with oxygen atoms instead of sulfur.
2-(1,4-Dithiaspiro[4.5]decan-6-yl)benzoic acid: Similar spirocyclic structure but with a benzoic acid moiety instead of isonicotinic acid.
Uniqueness
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid is unique due to the presence of both sulfur atoms in the spirocyclic structure and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H17NO2S2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(1,4-dithiaspiro[4.5]decan-6-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-2-5-14(11)18-7-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
Clé InChI |
PEJXCOWTPYZVPA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)C3=NC=CC(=C3)C(=O)O)SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)

![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)
![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)



